molecular formula C14H24ClN3O6 B12807311 Leonurine hydrochloride

Leonurine hydrochloride

Cat. No.: B12807311
M. Wt: 365.81 g/mol
InChI Key: ROEVQISCSNTOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leonurine hydrochloride can be synthesized starting from eudesmic acid. The synthetic route involves several steps:

Industrial Production Methods

In industrial settings, this compound is typically produced through a combination of chemical synthesis and extraction from plant sources. The extraction process involves isolating the compound from the aerial parts of Leonurus japonicus, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Leonurine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of leonurine, such as glucuronide and sulfate conjugates .

Scientific Research Applications

Leonurine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Leonurine hydrochloride is unique due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its comprehensive range of biological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C14H24ClN3O6

Molecular Weight

365.81 g/mol

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrate;hydrochloride

InChI

InChI=1S/C14H21N3O5.ClH.H2O/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H;1H2

InChI Key

ROEVQISCSNTOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.O.Cl

Origin of Product

United States

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